2-クロロ-2-フェニルアセトアミド

概要

説明

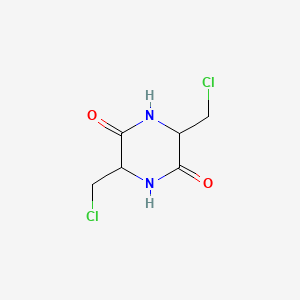

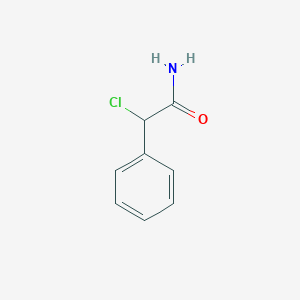

2-Chloro-2-phenylacetamide, also known as 2CPA, is a synthetic compound with a wide range of applications in the field of scientific research. It is a chloroacetamide derivative that has been extensively studied for its biochemical and physiological effects.

科学的研究の応用

生物活性化合物の合成

2-クロロ-2-フェニルアセトアミドは、生物活性化合物の合成に使用されます。 これは、アミドポダンドであるN, N′-(エタン-1,2-ジイル)ビス(2-(2-オキソ-2-(フェニルアミノ)エトキシ)ベンゾアミド)の調製に使用されてきました .

シッフ塩基配位子の調製

この化合物は、対応するヒドラゾンと反応させることによって、フェニルアセトアミドベースのシッフ塩基配位子を調製するためにも使用できます .

抗炎症活性

ある研究では、(±)-2-クロロ-N-(4-メチル-2-オキソ-2H-クロメン-7-イル)-2-フェニルアセトアミドを合成し、そのin vitro抗炎症活性を評価しました。 その結果、標準であるイブプロフェンと比較して優れた活性を示すことが示されました .

薬理活性

フェノキシアセトアミドとその誘導体、2-クロロ-2-フェニルアセトアミドを含む、それらの潜在的な薬理活性について研究されてきました。 これらの化合物は、可能な治療候補として有望な結果を示しています .

抗がん活性

2-クロロ-2-フェニルアセトアミドのいくつかの誘導体は、さまざまな細胞株に対して強力な抗がん活性を示しています .

創薬

2-クロロ-2-フェニルアセトアミドのクロメノン骨格は、その汎用性と潜在的な治療用途のために、創薬の文脈で探求されてきました .

作用機序

Safety and Hazards

将来の方向性

The antifungal activity of 2-Chloro-N-phenylacetamide against strains of Aspergillus flavus and Candida spp. has been studied . The results suggest that 2-Chloro-N-phenylacetamide has promising antifungal potential . Further studies are needed to confirm these findings and explore other potential applications of this compound .

生化学分析

Biochemical Properties

2-Chloro-2-phenylacetamide plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, it has shown antifungal activity by inhibiting the enzyme dihydrofolate reductase (DHFR) in Candida species . This inhibition disrupts the synthesis of thymidylate, a nucleotide essential for DNA replication, thereby exerting its antifungal effects. Additionally, 2-Chloro-2-phenylacetamide has been observed to bind to ergosterol in fungal cell membranes, further contributing to its antifungal properties .

Cellular Effects

The effects of 2-Chloro-2-phenylacetamide on various cell types and cellular processes have been extensively studied. In fungal cells, it inhibits biofilm formation and reduces mature biofilm biomass, which is crucial for the pathogenicity of fungi like Candida tropicalis and Candida parapsilosis This compound also affects cell signaling pathways and gene expression by inhibiting key enzymes involved in nucleotide synthesis

Molecular Mechanism

At the molecular level, 2-Chloro-2-phenylacetamide exerts its effects through several mechanisms. It inhibits the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of thymidylate, a precursor for DNA synthesis . This inhibition leads to a decrease in DNA replication and cell division in fungal cells. Additionally, molecular docking studies have shown that 2-Chloro-2-phenylacetamide can bind to ergosterol in fungal cell membranes, disrupting membrane integrity and function . These interactions highlight the compound’s potential as an antifungal agent.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-Chloro-2-phenylacetamide over time have been investigated in laboratory settings. Studies have shown that the compound remains stable under standard storage conditions but may degrade under extreme conditions such as high temperature and light exposure . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to 2-Chloro-2-phenylacetamide led to sustained inhibition of biofilm formation and reduced fungal virulence . These findings suggest that the compound’s effects are durable and can be maintained over extended periods.

Dosage Effects in Animal Models

The effects of 2-Chloro-2-phenylacetamide at different dosages have been studied in animal models. In antifungal studies, the compound exhibited dose-dependent inhibition of fungal growth, with higher doses leading to more significant effects . At very high doses, toxic effects such as liver and kidney damage were observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits . These findings underscore the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

2-Chloro-2-phenylacetamide is involved in several metabolic pathways, primarily related to its antifungal activity. It interacts with enzymes such as dihydrofolate reductase (DHFR) and ergosterol biosynthesis enzymes, affecting metabolic flux and metabolite levels . The compound’s metabolism involves phase I and phase II reactions, with cytochrome P450 enzymes playing a crucial role in its biotransformation . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of 2-Chloro-2-phenylacetamide within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via passive diffusion and may interact with transport proteins to facilitate its uptake . Once inside the cell, 2-Chloro-2-phenylacetamide is distributed to various cellular compartments, where it exerts its effects. Studies have shown that the compound accumulates in fungal cell membranes, contributing to its antifungal activity .

Subcellular Localization

The subcellular localization of 2-Chloro-2-phenylacetamide is essential for its activity and function. The compound has been found to localize in fungal cell membranes, where it binds to ergosterol and disrupts membrane integrity . Additionally, it may localize in the cytoplasm, where it inhibits enzymes such as dihydrofolate reductase (DHFR) involved in nucleotide synthesis . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic use.

特性

IUPAC Name |

2-chloro-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEOFVLOXGUWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10322846 | |

| Record name | 2-chloro-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7462-76-2 | |

| Record name | 7462-76-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the reaction described in the research paper "Facile Formation of α-Lactam by Phase Transfer Catalysis?"

A1: This research presents a novel method for synthesizing an α-lactam, specifically 1-t-butyl-3-phenylaziridinone, using 2-chloro-2-phenylacetamide as the starting material []. The key aspect is the use of phase transfer catalysis, which allows for the dehydrochlorination of 2-chloro-2-phenylacetamide to form the α-lactam under milder reaction conditions. This is significant because α-lactams are important heterocyclic compounds with numerous applications in medicinal chemistry and as building blocks for complex molecules. The described method offers a potentially more efficient and scalable approach to their synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(Benzyloxy)carbonyl]amino}-3-carbamoylpropanoic acid](/img/structure/B1267392.png)